molecular formula C13H18O2 B14841247 4-(Cyclopropylmethyl)-2-isopropoxyphenol

4-(Cyclopropylmethyl)-2-isopropoxyphenol

Cat. No.: B14841247
M. Wt: 206.28 g/mol
InChI Key: SXMSWWDAWMLQAE-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-2-isopropoxyphenol is an organic compound that features a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-2-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-isopropoxyphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropylmethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethyl derivatives with reduced functional groups.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

4-(Cyclopropylmethyl)-2-isopropoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropylmethyl group may also influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylphenol: Lacks the isopropoxy group, which may result in different chemical and biological properties.

    Cyclopropylphenol: Similar structure but without the isopropoxy group, leading to different chemical behavior.

Uniqueness

4-(Cyclopropylmethyl)-2-isopropoxyphenol is unique due to the presence of both the cyclopropylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-8-11(5-6-12(13)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

SXMSWWDAWMLQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CC2CC2)O

Origin of Product

United States

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